[2-(4-Methoxyphenyl)ethyl]boronic acid
Description
Properties
CAS No. |
105869-40-7 |
|---|---|
Molecular Formula |
C9H13BO3 |
Molecular Weight |
180.01 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)ethylboronic acid |
InChI |
InChI=1S/C9H13BO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
RWPNEJOLOHADOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1=CC=C(C=C1)OC)(O)O |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 2 4 Methoxyphenyl Ethyl Boronic Acid
Carbon-Carbon Bond Forming Reactions
The palladium-catalyzed cross-coupling of [2-(4-Methoxyphenyl)ethyl]boronic acid with aryl or vinyl halides (or pseudohalides) serves as a powerful method for constructing molecules containing an arylethylarene scaffold. This C(sp³)–C(sp²) coupling is mechanistically more challenging than the more common C(sp²)–C(sp²) couplings. mdpi.comresearchgate.net Key challenges include a slower rate of transmetalation and the potential for side reactions such as β-hydride elimination. nih.gov Consequently, the selection of the catalytic system, base, and solvent is critical for achieving high yields and selectivity.
The efficacy of the Suzuki-Miyaura coupling of alkylboron reagents is highly dependent on the palladium catalyst and its associated ligands. For C(sp³)-hybridized organoboron compounds, catalysts must facilitate the key steps of oxidative addition, transmetalation, and reductive elimination while suppressing unwanted side reactions.
Modern catalyst systems for these challenging couplings typically employ palladium(0) precursors, such as Pd₂(dba)₃ or Pd(OAc)₂, combined with sterically hindered and electron-rich phosphine (B1218219) ligands. mdpi.com These bulky ligands, often of the dialkylbiarylphosphine class, are crucial for promoting the desired reaction pathway. They stabilize the palladium center, increase the rate of oxidative addition to the organic halide, and facilitate the final reductive elimination step to form the C–C bond. Furthermore, they help prevent β-hydride elimination, a common side reaction with alkylboron reagents that possess a β-hydrogen, such as this compound. nih.gov Nickel-based catalysts have also emerged as a cost-effective alternative to palladium, showing a reduced tendency for β-hydride elimination. nih.gov
Below is a table of representative catalytic systems known to be effective for C(sp³)–C(sp²) Suzuki-Miyaura couplings.
| Catalyst Precursor | Ligand | Typical Substrates | Key Features |
| Pd(OAc)₂ | SPhos | Alkylboronic acids + Aryl chlorides/bromides | High activity, broad substrate scope |
| Pd₂(dba)₃ | XPhos | Alkylboronic acids + Aryl chlorides/triflates | Effective for sterically hindered substrates |
| PdCl(C₃H₅)(dppb) | dppb | Primary alkylboronic acids + Alkenyl halides | Air-stable catalyst, good for primary alkyl groups mdpi.com |
| NiCl₂(PCy₃)₂ | PCy₃ | Alkylboranes + Aryl halides | Reduces β-hydride elimination, cost-effective |
The choice of base and solvent is paramount in the Suzuki-Miyaura reaction, as these components govern the activation of the boronic acid and the stability of the catalytic species. A base is required to activate the boronic acid, converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step. youtube.com
Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and nature of the base can significantly impact the reaction rate and yield. Stronger bases like phosphates and hydroxides are often necessary for less reactive coupling partners, such as those involving C(sp³)-hybridized boronic acids.
The solvent system typically consists of an organic solvent such as 1,4-dioxane, toluene, or tetrahydrofuran (B95107) (THF), often with a small amount of water. nih.gov Water can play a complex role, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species. However, an excess of water can also promote undesired protodeboronation, where the boronic acid is replaced by a hydrogen atom. The optimal conditions balance the need for boronate formation with the prevention of catalyst decomposition and side reactions.
The following table illustrates the general effects of different base and solvent combinations on Suzuki-Miyaura reaction efficiency.
| Base | Solvent | General Application | Considerations |
| K₂CO₃ | Dioxane/H₂O | General purpose for many aryl-aryl couplings | May be too weak for less reactive alkylboronic acids |
| K₃PO₄ | Toluene | Effective for aryl chlorides and hindered substrates | Often used under anhydrous or nearly anhydrous conditions |
| Cs₂CO₃ | THF or Dioxane | Highly effective for challenging C(sp³)-C(sp²) couplings mdpi.com | More expensive but often provides superior yields |
| NaOH | Toluene/H₂O | Strong base, useful for activating alkylboronic acids | Can promote side reactions if concentration is too high |
Transmetalation, the transfer of the organic group from boron to the palladium center, is the pivotal step in the Suzuki-Miyaura catalytic cycle. Two primary mechanistic pathways have been proposed and are the subject of ongoing debate: the boronate pathway and the oxo-palladium pathway. researchgate.net The operative mechanism can be influenced by the specific reaction conditions.
Boronate Pathway: In this mechanism, the base reacts directly with the boronic acid (R-B(OH)₂) to form a tetracoordinate boronate anion ([R-B(OH)₃]⁻). This boronate is significantly more nucleophilic than the neutral boronic acid and readily reacts with the arylpalladium(II) halide complex (Ar-Pd-X) to transfer the alkyl group to the palladium, forming the key diaryl- or alkyl-aryl-palladium intermediate. researchgate.net
Oxo-Palladium Pathway: Alternatively, the base (specifically hydroxide) can react with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide (B78521) species (Ar-Pd-OH). This palladium-hydroxo complex then reacts with the neutral boronic acid. The Lewis acidic boron atom coordinates to the palladium-bound hydroxide, facilitating the transfer of the organic group from boron to palladium. researchgate.net
For C(sp³)-hybridized boronic acids like this compound, achieving efficient transmetalation is critical, and conditions are typically optimized to favor the formation of a highly activated boronate species.
The Suzuki-Miyaura reaction is a preeminent tool for the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science. bohrium.commdpi.com This is typically achieved by coupling an arylboronic acid with an aryl halide.
However, the coupling of this compound, an aralkylboronic acid, with an aryl halide does not produce a biaryl. Instead, it forms a 1-aryl-2-(4-methoxyphenyl)ethane structure. This C(sp³)–C(sp²) bond formation is of significant importance in medicinal chemistry, where the introduction of sp³-hybridized carbon frameworks is a key strategy for increasing the three-dimensionality and improving the pharmacological properties of drug candidates. nih.govnih.gov Therefore, while not yielding a biaryl in the traditional sense, the application of this compound in Suzuki-Miyaura coupling provides access to complex and valuable molecular architectures.
Recent innovations in cross-coupling chemistry have led to the development of advanced variants of the Suzuki-Miyaura reaction. One such development is the "aminative Suzuki-Miyaura coupling." snnu.edu.cnresearchgate.netnih.gov This transformation uniquely combines the starting materials of a Suzuki coupling (e.g., an aryl halide and an arylboronic acid) with an amination reagent. snnu.edu.cn
Instead of forming a C–C bond to create a biaryl, the reaction incorporates a nitrogen atom to yield a C–N–C linked diaryl amine, a product typically associated with the Buchwald-Hartwig amination. snnu.edu.cnresearchgate.netnih.gov This is achieved through the incorporation of a formal nitrene insertion process into the catalytic cycle. snnu.edu.cnresearchgate.net This novel reaction effectively merges two of the most powerful cross-coupling reactions into a single operation, expanding the accessible chemical space from a common set of precursors. While this methodology has been demonstrated with arylboronic acids, its extension to alkylboronic acids like this compound represents an exciting avenue for future research, potentially enabling the direct synthesis of complex alkyl-aryl amines.
Chan-Lam Coupling Reactions
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org Specifically, it facilitates the reaction between a boronic acid and an amine or an alcohol to yield the corresponding secondary aryl amine or aryl ether. wikipedia.org This reaction is advantageous as it can be performed in the presence of air at room temperature, offering a milder alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling. organic-chemistry.orgwikipedia.org
The reaction is versatile, accommodating a range of substrates including phenols, amines, anilines, amides, and sulfonamides. organic-chemistry.orgnrochemistry.com The copper catalyst, typically Cu(OAc)₂, facilitates the coupling, and the reaction is often promoted by an oxidant, which can be atmospheric oxygen. organic-chemistry.orgnrochemistry.com
A proposed general mechanism involves the transmetalation of the boronic acid to a Cu(II) complex. This is followed by a disproportionation step to form a key Cu(III) intermediate. The final carbon-heteroatom bond is formed through reductive elimination, releasing the product and a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle. nrochemistry.com
| Reactants | Catalyst | Conditions | Product Type | Reference |
| Aryl boronic acid, Amine/Alcohol | Copper complexes (e.g., Cu(OAc)₂) | Room temperature, open to air | Secondary aryl amine or Aryl ether | wikipedia.org |
| Aryl boronic acid, Sulfonyl Azides | Copper catalyst | Room temperature | Not specified | organic-chemistry.org |
| Aryl boronic acid, Amines | Cu(OAc)₂, 2,6-lutidine (base), myristic acid (additive) | Not specified | N-alkyl anilines, Diarylamines | organic-chemistry.org |
Liebeskind-Srogl Cross-Coupling Reactions
The Liebeskind-Srogl cross-coupling reaction is a palladium-catalyzed method for forming new carbon-carbon bonds by reacting a thioester with a boronic acid. wikipedia.orgnih.gov A key feature of this reaction is the use of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. wikipedia.orgchem-station.com This transformation is particularly useful for the synthesis of ketones under neutral conditions. chem-station.comresearchgate.net
The scope of the reaction is broad, with various thioesters and boronic acids being viable coupling partners. wikipedia.org The first-generation protocol involves anaerobic conditions with stoichiometric copper and catalytic palladium. wikipedia.org Later developments have led to versions that are catalytic in copper, often by using an excess of the boronic acid under aerobic, palladium-free conditions. wikipedia.org This reaction has found application in the total synthesis of several natural products. wikipedia.org
| Reactants | Catalysts | Conditions | Product Type | Reference |
| Thioester, Boronic acid | Pd(0) (catalytic), Copper(I) carboxylate (stoichiometric) | Neutral, Anaerobic (1st gen) | Ketone | wikipedia.orgchem-station.comresearchgate.net |
| Thioester, Boronic acid | Copper (catalytic) | Aerobic, Palladium-free (2nd gen) | Ketone | wikipedia.org |
Conjugate Addition Reactions
This compound can participate in conjugate addition reactions, a key method for carbon-carbon bond formation. In these reactions, the boronic acid acts as a source of a nucleophilic organic group that adds to the β-position of an α,β-unsaturated carbonyl compound. organic-chemistry.org
Rhodium and palladium complexes are commonly used as catalysts for these transformations. For instance, rhodium-catalyzed 1,4-addition of arylboronic acids to acrylic acid has been shown to be effective in water, yielding 3-arylpropionic acids. organic-chemistry.org Similarly, palladium(II) catalysts in the presence of ligands like 2,2'-bipyridine (B1663995) can promote the conjugate addition to various α,β-unsaturated carbonyl compounds. organic-chemistry.org These reactions are valuable for synthesizing a variety of substituted carbonyl compounds.
| Substrate | Catalyst System | Product Type | Reference |
| α,β-Unsaturated carbonyl compounds | Pd(II) / 2,2'-bipyridine | β-Aryl carbonyl compounds | organic-chemistry.org |
| Acrylic acid | Rhodium catalyst | 3-Arylpropionic acids | organic-chemistry.org |
| α,β-Unsaturated ketones | Ruthenium catalyst | β-Aryl ketones | organic-chemistry.org |
| Cyclic enones | [Pd/(QuinoxP*)] | β-Aryl cyclic ketones | researchgate.net |
Homologation Reactions
Homologation reactions involving boronic esters provide a powerful method for the stereoselective one-carbon extension of an organic chain. uni-saarland.de The Matteson homologation is a prominent example, where an α-chloro boronic ester, formed from the reaction of a boronic ester with deprotonated dichloromethane, reacts with a nucleophile. uni-saarland.de This process leads to a 1,2-migration and substitution of the chlorine atom, resulting in a homologated boronic ester with high diastereoselectivity. uni-saarland.debristol.ac.uk
While extensively developed for alkylboronic esters, the application to arylboronic esters is less common but has been reported. uni-saarland.de The reaction conditions, particularly the temperature, are crucial for success, with low temperatures (-100 °C) being optimal for the initial step. uni-saarland.de This methodology has been applied in the synthesis of natural products and other complex molecules. bristol.ac.uk A palladium-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol (B44631) esters has also been developed, which proceeds through a facile oxidative addition. researchgate.net
| Reaction Type | Key Reagents | Key Features | Reference |
| Matteson Homologation | Boronic ester, LiCHCl₂ | Stereoselective one-carbon extension | uni-saarland.debristol.ac.uk |
| Palladium-Catalyzed Homologation | Arylboronic acid, Halomethylboronic acid pinacol ester | Facile oxidative addition | researchgate.net |
Electrophilic Allyl Shift Reactions
While specific examples involving this compound in electrophilic allyl shift reactions are not detailed in the provided context, boronic acids and their esters are known to participate in reactions that involve allylic rearrangements. For instance, palladium-catalyzed allylic relay Suzuki reactions have been reported for secondary homostyrenyl tosylates with aryl boronic acids. ucmerced.edu In these reactions, an oxidative addition is followed by a relay of the palladium catalyst to an allylic position, which then undergoes cross-coupling. ucmerced.edu This demonstrates the potential for boronic acids to be involved in complex transformations involving allylic systems.
Cobalt-Catalyzed Coupling Reactions
Cobalt-catalyzed cross-coupling reactions offer a more sustainable and cost-effective alternative to those using precious metals like palladium. nih.gov A notable application is the cobalt-catalyzed cross-coupling of arylboronic acids with alkyl or aryl phosphites under mild conditions. nih.gov This reaction, which is used to form C-P bonds, is typically carried out in the presence of zinc powder and a terpyridine ligand. nih.gov Cobalt catalysts have also been employed in Diels-Alder reactions where alkynylboronic esters act as dienophiles. organic-chemistry.org
| Reactants | Additive/Ligand | Product Type | Reference |
| Arylboronic acid, Alkyl/Aryl phosphites | Zinc powder, Terpyridine | Alkyl/Aryl phosphonates | nih.gov |
| Alkynylboronic ester, Diene | [CoBr₂(dppe)], ZnI₂, Zn | Cycloadducts | organic-chemistry.org |
Other Significant Transformations Involving the Boronic Acid Moiety
Beyond the specific named reactions, the boronic acid group of this compound can undergo other important transformations. One such reaction is nickel-catalyzed decarbonylative cross-coupling. For example, aromatic esters can be coupled with arylboronic acids in a reaction catalyzed by Ni(0) complexes, leading to the formation of biaryl compounds. researchgate.net This process involves the activation of the acyl C-O bond and the extrusion of carbon monoxide.
Additionally, ruthenium catalysts have been used for the asymmetric addition of arylboronic acids to aliphatic aldehydes, providing access to chiral alcohols with high enantioselectivity. nih.gov This highlights the utility of boronic acids in stereoselective synthesis.
| Reaction Type | Catalyst System | Reactant | Product Type | Reference |
| Decarbonylative Cross-Coupling | Ni(0) / PCy₃ | Aromatic ester | Biaryl | researchgate.net |
| Asymmetric Addition | [RuCl₂(cymene)]₂ / P-chiral ligand | Aliphatic aldehyde | Chiral alcohol | nih.gov |
Boronic Acid-Catalyzed Dehydrative Condensation and Amidation
Arylboronic acids, including structures similar to this compound, are effective catalysts for the dehydrative condensation of carboxylic acids and amines to form amides. This transformation is a cornerstone of organic synthesis, and boronic acid catalysis offers a mild and efficient alternative to traditional coupling reagents.
The catalytic cycle is initiated by the reaction between the carboxylic acid and the boronic acid catalyst, which generates a reactive acyloxyboronic acid intermediate (a mixed anhydride) upon the removal of water. nih.govnih.gov This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid. The subsequent aminolysis of the acyloxyboronic acid intermediate yields the desired amide and regenerates the boronic acid catalyst, allowing it to re-enter the catalytic cycle. nih.govrsc.org The removal of water, often achieved by azeotropic distillation or the use of molecular sieves, is crucial for driving the equilibrium towards product formation. nih.gov
Recent studies have shown that the catalytic activity can be enhanced through cooperative catalysis, for instance, by using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a co-catalyst. nih.gov The cooperative use of an arylboronic acid and DMAPO has been shown to be significantly more effective than their individual use, promoting the amide condensation of a wide range of substrates, including sterically hindered amines and less nucleophilic anilines. nih.gov
Table 1: Representative Boronic Acid-Catalyzed Amidation
| Carboxylic Acid | Amine | Boronic Acid Catalyst | Conditions | Yield |
| 2-Phenylbutyric acid | Benzylamine | 3,5-Bis(trifluoromethyl)phenylboronic acid / DMAPO | Fluorobenzene, reflux | High |
| Benzoic Acid | Benzylamine | Tetrahydroxydiboron | Toluene, reflux (air) | 98% |
| 4-Phenylbutyric acid | 3,5-Dimethylpiperidine | 3,4,5-Trifluorophenylboronic acid | Toluene, reflux, MS 4A | High |
Note: This table presents representative examples of boronic acid-catalyzed amidation to illustrate the general transformation. Data for the specific catalysis by this compound is not explicitly detailed in the cited literature.
Petasis Asymmetric Dihydroxylation
The term "Petasis Asymmetric Dihydroxylation" typically refers to a two-step reaction sequence: a Petasis borono-Mannich (PBM) reaction followed by an asymmetric dihydroxylation. nih.gov The PBM reaction is a versatile multicomponent transformation that couples a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy aldehyde or glyoxylic acid) to form highly functionalized amines and amino acids. organic-chemistry.orgacs.org
In the context of this compound, it would serve as the boronic acid component. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde. The boronic acid then reacts with the hydroxyl group of the α-hydroxy aldehyde or a water molecule associated with glyoxylic acid to form a boronate "ate" complex. This is followed by the intramolecular transfer of the [2-(4-Methoxyphenyl)ethyl] group from the boron to the electrophilic iminium carbon, creating a new carbon-carbon bond. organic-chemistry.orgnih.gov When a chiral α-hydroxy aldehyde or a chiral amine auxiliary is used, this reaction can proceed with high diastereoselectivity. nih.gov
The product of the Petasis reaction, typically an allylic or vinyl amine or amino acid, can then undergo an asymmetric dihydroxylation (e.g., using Sharpless conditions) to introduce two adjacent hydroxyl groups with controlled stereochemistry. This sequence provides a powerful method for synthesizing complex, stereodefined molecules like β,γ-dihydroxyamino acids. nih.gov
Table 2: Petasis Borono-Mannich Reaction Followed by Asymmetric Dihydroxylation
| Boronic Acid | Amine | Carbonyl Compound | Key Outcome of Sequence |
| Substituted (E)-styrylboronic acids | Chiral tert-butylsulfinamide | Glyoxylic acid | β,γ-dihydroxyamino acid derivatives |
| Alkenyl boronates | Secondary amines | Ethyl glyoxylate | Enantiopure β-amino alcohols |
| (E)-diethyl styrylboronate | L-phenylalanine methyl ester | (S)-5-benzyl-2,2-dimethyl-1,3-dioxolan-4-ol | syn β-amino alcohols |
Note: This table illustrates the components of a Petasis reaction that generates a substrate for a subsequent asymmetric dihydroxylation. The boronic acids listed are examples from the literature to show the versatility of the reaction.
Copper-Catalyzed Trifluoromethylation
The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical and biological properties. Copper-catalyzed trifluoromethylation of arylboronic acids has emerged as a mild and efficient method for forming aryl-CF₃ bonds. nih.govorganic-chemistry.org This reaction is applicable to a wide range of aryl and heteroaryl boronic acids, including those with electron-donating substituents like the methoxy (B1213986) group present in the target compound. beilstein-journals.org
The reaction typically employs a copper(I) or copper(II) salt as a catalyst, a ligand (such as 1,10-phenanthroline), a base, and a trifluoromethylating agent. organic-chemistry.org Various sources of the CF₃ group can be used, including electrophilic ("CF₃⁺") reagents like Umemoto's or Togni's reagents, as well as nucleophilic ("CF₃⁻") or radical (CF₃•) precursors. beilstein-journals.orgnih.gov The reaction is believed to proceed through a mechanism involving transmetalation of the aryl group from the boronic acid to the copper center, followed by a reductive elimination or an oxidative process to form the C-CF₃ bond. nih.gov These methods generally exhibit good functional group tolerance and are not sensitive to moisture. nih.govbeilstein-journals.org
Table 3: Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids
| Aryl Boronic Acid | CF₃ Source | Copper Catalyst | Conditions | Yield |
| 4-Methoxyphenylboronic acid | Togni's reagent | CuI / 1,10-phenanthroline | K₂CO₃, diglyme, 35 °C | 85% |
| 1,1'-Biphenyl-4-ylboronic acid | CF₃I | CuOAc / Ru(bpy)₃(PF₆)₂ | K₂CO₃, DMF, visible light | 76% |
| 4-Iodophenylboronic acid | CF₃I | CuOAc / Ru(bpy)₃(PF₆)₂ | K₂CO₃, DMF, visible light | 81% |
Note: This table provides examples of copper-catalyzed trifluoromethylation of related arylboronic acids to demonstrate typical reaction conditions and yields.
Asymmetric Michael Addition
Arylboronic acids can play a crucial role as catalysts in asymmetric Michael additions, particularly with α,β-unsaturated carboxylic acids as substrates. kyoto-u.ac.jp In this role, the boronic acid acts as a Lewis acid, coordinating to the carboxylic acid group. This activation enhances the electrophilicity of the β-carbon, making it more susceptible to conjugate addition by a nucleophile.
When combined with a chiral co-catalyst, such as a chiral thiourea (B124793) or amine, the boronic acid can facilitate a highly enantioselective transformation. kyoto-u.ac.jp The chiral catalyst controls the facial selectivity of the nucleophilic attack on the Michael acceptor. This dual-catalyst system has been successfully applied to the asymmetric aza-Michael (addition of nitrogen nucleophiles) and thia-Michael (addition of sulfur nucleophiles) reactions, providing efficient routes to chiral β-amino and β-thio acid derivatives. kyoto-u.ac.jp The development of multifunctional catalysts that incorporate both a boronic acid and a chiral thiourea moiety into a single molecule has further advanced this methodology. kyoto-u.ac.jp
Protonolysis Reactions
Protonolysis, also known as protodeboronation, is a fundamental reaction of organoboronic acids involving the cleavage of the carbon-boron bond by a proton source, typically an acid, to yield the corresponding arene. nih.gov For this compound, this reaction would result in the formation of 4-ethylanisole.
Ar-B(OH)₂ + H⁺ → Ar-H + B(OH)₂⁺
This reaction is often considered an undesirable side reaction in processes like the Suzuki-Miyaura coupling, where the C-B bond is intended to participate in a different transformation. The rate of protonolysis is influenced by several factors, including the pH of the medium and the electronic properties of the aryl group. nih.gov The reaction can be promoted by both acidic and basic conditions. Mechanistic studies suggest different pathways depending on the pH, including concerted fragmentation-protonation mechanisms. nih.gov While often a side reaction, protonolysis can be exploited synthetically for the regioselective introduction of a hydrogen atom or for the removal of a boronic acid directing group after it has served its purpose in a synthetic sequence.
Oxidation and Halogenation Reactions
The carbon-boron bond of arylboronic acids is susceptible to cleavage by various oxidizing and halogenating agents, providing synthetic routes to phenols and aryl halides, respectively.
Oxidation: The oxidation of arylboronic acids to the corresponding phenols is a common and high-yielding transformation. researchgate.net A variety of oxidants can be employed, with aqueous hydrogen peroxide (H₂O₂) under basic conditions being one of the most frequently used. nih.gov Other reagents like m-chloroperbenzoic acid (mCPBA) also effect this conversion efficiently. researchgate.net The mechanism is believed to involve the attack of a peroxide species on the boron atom, forming a boronate intermediate. This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, which, after hydrolysis, yields the phenol (B47542) and boric acid. nih.gov This reaction provides a valuable method for introducing a hydroxyl group onto an aromatic ring at a specific position defined by the initial borylation.
Halogenation: Arylboronic acids can undergo ipso-halogenation, where the boronic acid group is replaced by a halogen atom. This reaction offers a powerful way to introduce halogens onto an aromatic ring with high regioselectivity, which can be difficult to achieve through direct electrophilic aromatic substitution. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used for this purpose, often in the presence of a halide salt. These reactions can proceed under mild, transition-metal-free conditions, often in aqueous media, making them environmentally attractive.
Boryl Migration Processes
Boryl migration processes, particularly the stereospecific 1,2-migration of boronate complexes, are fundamental transformations in organoboron chemistry. bris.ac.ukresearchgate.net These reactions involve the transfer of an organic group from a tetracoordinate boron "ate" complex to an adjacent carbon atom.
The process is typically initiated by the formation of a boronate complex through the addition of a nucleophile to the Lewis acidic boronic acid (or its ester). The migration itself can be induced by several means, including the presence of an electrophile that activates an adjacent double bond or a leaving group on the α-carbon. bris.ac.uk For example, electrophilic activation of an alkenyl boronate complex can trigger the 1,2-migration of the aryl group (such as the [2-(4-Methoxyphenyl)ethyl] group) from the boron to one of the sp² carbons of the alkenyl moiety. bris.ac.uk These migrations are highly stereospecific, proceeding with retention of configuration of the migrating group. bris.ac.uk This reactivity allows for the construction of complex molecular architectures with precise stereochemical control and has been extensively applied in asymmetric synthesis. bris.ac.uk
Electrochemical Transformations and Their Synthetic Utility
A thorough review of scientific literature and chemical databases reveals a notable absence of specific research focused on the electrochemical transformations of this compound. While the broader class of arylboronic acids is known to participate in a variety of electrochemical reactions, including oxidation and coupling, specific studies detailing the cyclic voltammetry, anodic oxidation, or synthetic applications of electrochemistry on this particular compound are not publicly available.
The electrochemical behavior of boronic acids is generally influenced by the nature of the substituents on the aromatic ring and the alkyl chain. For instance, the methoxy group in the para position on the phenyl ring would be expected to influence the oxidation potential due to its electron-donating nature. Similarly, the ethyl group connecting the boronic acid moiety to the phenyl ring could have steric and electronic effects on its reactivity at an electrode surface.
However, without direct experimental evidence, any discussion on the specific electrochemical transformations, reaction mechanisms, or the synthetic utility of such reactions for this compound would be speculative. Detailed research findings, including data on reaction conditions, electrode materials, product yields, and cyclic voltammetry parameters, are not available in the current body of scientific literature. Therefore, no data tables or specific research findings can be presented for this compound.
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Reaction Mechanisms in Organoboron Transformations
The mechanisms of organoboron transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, are central to the utility of compounds such as [2-(4-Methoxyphenyl)ethyl]boronic acid. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org
Transmetalation : This is the key step where the organic group from the boronic acid is transferred to the palladium(II) complex. nih.govdigitellinc.com The precise mechanism of this step has been a subject of extensive research. It is understood to involve the formation of a pre-transmetalation intermediate with a B-O-Pd linkage. digitellinc.com The presence of a base is crucial, as it facilitates the formation of a boronate species, which is more nucleophilic and reactive than the neutral boronic acid. acs.org
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, yielding the cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Kinetic studies, spectroscopic analysis (such as 19F NMR for fluorine-containing analogs), and computational modeling are pivotal in mapping these reaction pathways and understanding the roles of various species in solution. nih.gov For instance, investigations have revealed that boronic esters can sometimes transmetalate directly without prior hydrolysis, and the reaction can exhibit sigmoidal kinetic profiles, suggesting that a reaction product may influence the rate of transmetalation. nih.gov
Role of the Boron Center in Catalysis and Reactivity
The boron atom is the heart of the reactivity of this compound. Its unique electronic properties dictate its function in catalysis and synthetic transformations. nih.gov
Lewis Acidity : The boron atom in a boronic acid possesses a vacant p-orbital, making it an electron-deficient Lewis acid. acs.org This Lewis acidity allows it to reversibly form covalent bonds with nucleophiles, most notably the hydroxyl groups of diols or the hydroxide (B78521) ion. nih.govresearchgate.net This interaction is fundamental to its role in catalysis, where it can activate substrates. rsc.org
Formation of 'Ate' Complexes : In the presence of a base (like a hydroxide or alkoxide), the trigonal planar boronic acid accepts a lone pair of electrons, converting to a tetrahedral, negatively charged boronate 'ate' complex. researchgate.net This transformation is critical in reactions like the Suzuki-Miyaura coupling, as the organic group on the boronate complex is more nucleophilic and thus more readily transferred to the palladium center during transmetalation. acs.org
Catalytic Activity : Beyond being a reagent in cross-coupling, the Lewis acidic boron center allows boronic acids to act as catalysts themselves. nih.govrsc.org They can activate carboxylic acids for amidation or alcohols for Friedel-Crafts-type reactions by forming reactive intermediates. rsc.org The ability of the boron center to cycle between different coordination states and electronic configurations is key to these catalytic functions. nih.gov
Influence of Substituents on Reaction Kinetics and Stereoselectivity (e.g., ortho-substituent effects)
The substituents on the phenyl ring of an arylboronic acid, such as the 4-methoxy group in the parent structure and the ethyl group in the specific compound of interest, significantly influence reaction rates and outcomes.
Electronic Effects : The electronic nature of substituents—whether they are electron-donating (like methoxy) or electron-withdrawing (like nitro or fluoro groups)—alters the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron). rsc.orged.ac.uk
Electron-donating groups (EDGs) increase the electron density on the aryl ring, which can enhance the nucleophilicity of the ipso-carbon, potentially speeding up the transmetalation step. However, they decrease the Lewis acidity of the boron. clockss.org
Ortho-Substituent Effects : Substituents at the ortho position (adjacent to the boronic acid group) exert unique steric and electronic effects.
Steric Hindrance : Bulky ortho-substituents can sterically hinder the approach of the palladium complex, potentially slowing down the transmetalation step.
Chelation : An ortho-substituent with a coordinating atom (like the oxygen in a methoxy (B1213986) group) can chelate to the palladium center in the transition state. This chelation can stabilize the transition state, influencing both the rate and the stereoselectivity of the reaction, particularly in the formation of atropisomers (axially chiral molecules). beilstein-journals.org For example, the selectivity observed with ortho-methoxyphenylboronic acid in certain cross-coupling reactions suggests the presence of a metal O-chelation effect in the transition state, an effect not seen with non-chelating ortho-chloro substituents. beilstein-journals.orgnih.gov
Characterization of Reactive Intermediates and Transition States
Identifying the transient species that form during a reaction is key to confirming a proposed mechanism. For organoboron transformations, a combination of spectroscopic and computational methods is employed.
Spectroscopic Observation : Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing reactive intermediates. nih.gov By running reactions at temperatures where intermediates are more stable (e.g., -78 °C), it is possible to detect and characterize species like the pre-transmetalation complexes in the Suzuki-Miyaura reaction. nih.gov These intermediates, which contain the crucial Pd-O-B linkage, can be identified by their unique NMR signals. nih.gov
Computational Studies : Density Functional Theory (DFT) and other computational methods are used to model reaction pathways and calculate the energies of intermediates and transition states. nih.gov These calculations can predict the existence of intermediates and provide detailed geometric and electronic information about transition state structures, such as the four-centered transition state proposed for transmetalation. nih.govacs.org For example, computational studies have successfully predicted the pre-transmetalation intermediates that were later observed experimentally. nih.gov
Isolation and Crystallography : In some cases, stable analogs of reactive intermediates can be synthesized, isolated, and characterized by X-ray crystallography. This provides definitive structural proof that can support proposed mechanistic pathways. rsc.org
Kinetic and Thermodynamic Aspects of Boronic Acid Transformations
The rate (kinetics) and energy changes (thermodynamics) of boronic acid reactions govern their feasibility and efficiency.
Kinetics : Kinetic analysis involves measuring reaction rates under various conditions to determine the reaction order with respect to each component (e.g., boronic acid, organic halide, catalyst, base). acs.orgacs.org Such studies have shown that Suzuki-Miyaura couplings can be zero-order in the borane (B79455) but first-order in the organic halide and the base, providing insights into the rate-determining step of the catalytic cycle. acs.org The rate of transmetalation is highly dependent on the structure of the boronic acid or ester; electron-deficient and some electron-rich esters have been shown to increase the reaction rate compared to the parent boronic acid. acs.org
Thermodynamics : A key thermodynamic consideration for boronic acids is their equilibrium with their cyclic trimeric anhydrides, known as boroxines. nih.govresearchgate.net This dehydration reaction is reversible and can be controlled by the addition or removal of water. researchgate.net 3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O The formation of boroxines is often an entropically driven process, as it releases three molecules of water. clockss.orgresearchgate.net Thermodynamic parameters for this equilibrium have been determined, showing that the process is typically enthalpically unfavorable (ΔH > 0) but entropically favorable (ΔS > 0). researchgate.net
| Substituent (R) | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) |
|---|---|---|
| 4-MeO | 15.1 | 45.7 |
| 4-Me | 14.3 | 41.5 |
| H | 14.3 | 37.8 |
| 4-Cl | 12.3 | 29.4 |
| 3,5-(CF₃)₂ | 11.0 | 18.9 |
Computational studies have calculated the enthalpy of boroxine formation (ΔH) for various aliphatic boronic acids, finding values that range from endothermic (e.g., +12.2 kcal/mol for H₃B₃O₃) to slightly exothermic (e.g., -2.9 kcal/mol for (H₂N)₃B₃O₃), highlighting the significant influence of the R-group on the thermodynamics of this equilibrium. nih.gov
Spectroscopic and Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, including [2-(4-Methoxyphenyl)ethyl]boronic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, dynamics, and the chemical environment of individual atoms.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Molecular Structure Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity and purity of this compound by mapping its carbon-hydrogen framework.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons, and the integration of signals indicates the relative number of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl chain protons, and the methoxy (B1213986) group protons.
Aromatic Protons: The protons on the benzene (B151609) ring exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets in the aromatic region of the spectrum.
Ethyl Protons: The two methylene (B1212753) (-CH₂-) groups of the ethyl chain appear as triplets, a result of coupling with the adjacent methylene group.
Methoxy Protons: The methyl (-CH₃) protons of the methoxy group appear as a sharp singlet, as they have no adjacent protons to couple with.
Boronic Acid Protons: The hydroxyl (-OH) protons of the boronic acid group often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a series of singlets. The carbon attached directly to the boron atom can sometimes be difficult to observe due to quadrupolar broadening.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established values for similar chemical structures.
| Predicted NMR Spectroscopic Data for this compound | |||
|---|---|---|---|
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | Ar-H (ortho to OMe) | ~ 7.10 | Doublet (d) |
| ¹H | Ar-H (meta to OMe) | ~ 6.80 | Doublet (d) |
| ¹H | -OCH₃ | ~ 3.75 | Singlet (s) |
| ¹H | Ar-CH₂- | ~ 2.70 | Triplet (t) |
| ¹H | -CH₂-B(OH)₂ | ~ 1.10 | Triplet (t) |
| ¹H | B(OH)₂ | Variable | Broad Singlet (br s) |
| ¹³C | C-OMe | ~ 158.0 | |
| ¹³C | C-CH₂ (Aromatic) | ~ 134.0 | |
| ¹³C | Ar-CH (ortho to OMe) | ~ 129.5 | |
| ¹³C | Ar-CH (meta to OMe) | ~ 114.0 | |
| ¹³C | -OCH₃ | ~ 55.0 | |
| ¹³C | Ar-CH₂- | ~ 38.0 | |
| ¹³C | -CH₂-B(OH)₂ | ~ 20.0 (broad) |
Boron-11 (¹¹B) NMR for Boron Hybridization, Acidity Determination, and Ligand Binding Studies
Given that the compound features a boron atom, ¹¹B NMR spectroscopy is an exceptionally powerful and direct tool for its characterization. nih.govrsc.org Boron has a naturally abundant NMR-active nucleus, ¹¹B (80.1% abundance, spin I = 3/2), which provides valuable structural information. nih.gov
The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and geometry of the boron atom. nsf.gov
Boron Hybridization: Trigonal planar, sp²-hybridized boronic acids typically exhibit ¹¹B NMR signals in the range of δ 27–33 ppm. sdsu.edu In contrast, when the boronic acid is converted to a tetrahedral, sp³-hybridized boronate ester or boronate anion, the signal shifts significantly upfield to a range of δ 4–13 ppm due to increased shielding. nsf.gov For this compound, an alkylboronic acid, the sp² boron is expected to resonate around 30-33 ppm.
Acidity Determination (pKa): The pKa of a boronic acid can be determined by monitoring the ¹¹B NMR chemical shift as a function of pH. As the pH increases, the equilibrium shifts from the neutral sp² boronic acid to the anionic sp³ boronate species, resulting in an upfield shift of the observed signal. The inflection point of the resulting titration curve corresponds to the pKa of the boronic acid.
Ligand Binding Studies: Boronic acids are known to reversibly bind with diols to form cyclic boronate esters. This reaction is central to their use in sensors and other applications. ¹¹B NMR spectroscopy can directly monitor this binding event. The addition of a diol ligand to a solution of the boronic acid at a suitable pH will cause the ¹¹B signal to shift upfield, confirming the formation of the sp³-hybridized boronate ester and allowing for the quantification of binding affinities. nsf.govresearchgate.net
Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₁₃BO₃), HRMS can distinguish its molecular ion from other ions that may have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of a newly synthesized compound or identifying unknown products and impurities. The calculated exact mass for the neutral molecule is 179.08800 Da.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like boronic acids. nih.gov In ESI-MS, ions are generated directly from a solution, minimizing decomposition. The analysis of boronic acids by ESI-MS can sometimes be complicated by their tendency to dehydrate in the gas phase, leading to the formation of cyclic trimeric anhydrides known as boroxines. nih.gov
Depending on the mode of operation, different ions can be observed:
Negative Ion Mode ([M-H]⁻): This is often the preferred mode for boronic acids, where the deprotonated molecule is observed. For the target compound, this would correspond to an ion at an m/z consistent with the [C₉H₁₂BO₃]⁻ species.
Positive Ion Mode ([M+H]⁺, [M+Na]⁺): In this mode, adducts with protons or alkali metals (like sodium) are commonly detected.
Tandem MS (MS/MS) experiments, where a specific ion is selected and fragmented, can provide structural information. For this compound, fragmentation would likely involve cleavage of the C-C bond in the ethyl linker or loss of the B(OH)₂ group.
Ultra-High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) for High-Throughput Analysis and Reaction Monitoring
The combination of Ultra-High Performance Liquid Chromatography (UPLC) with ESI-MS creates a powerful analytical platform for separating complex mixtures and identifying the components. UPLC uses columns with smaller particles, enabling faster separations and higher resolution compared to traditional HPLC.
This technique is exceptionally useful for high-throughput analysis and real-time reaction monitoring. In the context of reactions involving this compound, such as the widely used Suzuki-Miyaura cross-coupling, UPLC-ESI-MS can be employed to:
Track the consumption of the boronic acid starting material.
Monitor the formation of the desired product over time.
Identify any byproducts or intermediates.
The high speed of UPLC-MS allows for rapid analysis of reaction aliquots, often with run times of less than a minute, providing chemists with immediate feedback to optimize reaction conditions.
The following table summarizes the primary applications of these mass spectrometry techniques in the characterization of this compound.
| Applications of Mass Spectrometry Techniques | |
|---|---|
| Technique | Primary Application |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm elemental formula (C₉H₁₃BO₃). |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Determination of molecular weight and analysis of structural fragments (MS/MS). |
| Ultra-High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) | High-throughput analysis and real-time monitoring of chemical reactions (e.g., Suzuki coupling). |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
DFT is a widely used method for calculating the electronic structure of molecules. For a molecule like [2-(4-Methoxyphenyl)ethyl]boronic acid, DFT could be used to determine optimized geometry, electronic energies, and molecular orbitals (HOMO/LUMO), which are crucial for predicting reactivity.
MP2 theory is a post-Hartree-Fock method that incorporates electron correlation, providing more accurate energy calculations and geometries compared to DFT for certain systems. An MP2 study on this compound would offer a higher level of theory for its electronic properties.
NBO analysis provides a chemically intuitive picture of bonding by localizing molecular orbitals into bonding, lone pair, and antibonding orbitals. For the target compound, NBO analysis could elucidate the nature of the C-B and B-O bonds, as well as intramolecular interactions.
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atomic basins and bond paths. An AIM study would characterize the nature of the chemical bonds (e.g., covalent, ionic) within this compound based on the properties of the electron density at bond critical points.
The boron-oxygen bond is a key feature of boronic acids. Computational studies would involve analyzing the bond length, bond order, and electronic contributions to the B-O bonds in this compound, providing insight into its stability and reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its conformational preferences, flexibility, and how it interacts with other molecules, which is essential for understanding its behavior in different environments.
Computational Elucidation of Reaction Mechanisms and Potential Energy Surfaces
Computational chemistry serves as a powerful tool for mapping the intricate pathways of chemical reactions involving boronic acids. Through quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can model reaction mechanisms step-by-step, identifying key intermediates and transition states. This process allows for the construction of a potential energy surface, which charts the energy of the system as the reactants transform into products.
A primary application of these methods is in the study of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation where boronic acids are critical reagents. nih.govacs.orglibretexts.org Computational investigations have been crucial in clarifying the mechanism of this catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org For the transmetalation step, DFT calculations can elucidate the precise manner in which the organic group is transferred from the boron atom to the palladium catalyst. nih.gov Studies on arylboronic acids have used DFT to calculate the free energy profiles for different proposed pathways, revealing that boronic esters can, in some cases, transmetalate directly without prior hydrolysis. nih.gov
Similarly, the mechanism of boronic acid esterification with diols has been investigated using DFT. rsc.org These studies calculate the Gibbs energies of activation for proposed transition states, helping to rationalize the dynamic nature of the boron-oxygen bond and the influence of pH on reaction rates. rsc.orgrsc.org For a compound like this compound, such computational models could predict its reactivity in these fundamental reactions, guiding the optimization of reaction conditions for synthetic applications.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures or identify unknown intermediates. aip.org For organoboron compounds, predicting Nuclear Magnetic Resonance (NMR) parameters, especially for the ¹¹B nucleus, is particularly valuable. acs.orgnih.govworktribe.com
DFT calculations, employing the Gauge-Including Atomic Orbital (GIAO) method, have become a reliable approach for predicting ¹¹B NMR chemical shifts. acs.orgacs.org A computational protocol typically involves optimizing the geometry of the molecule (e.g., at the B3LYP/6-31+G(d,p) level of theory) and then calculating the NMR isotropic shielding constants. rsc.org These calculated values are then correlated with experimental shifts through linear regression, often showing excellent agreement. acs.org This predictive power is instrumental in distinguishing between different boron species that may exist in a complex reaction mixture, such as trigonal boronic acids and tetrahedral boronate complexes. acs.org
The table below illustrates a hypothetical correlation between experimental and DFT-calculated ¹¹B NMR chemical shifts for a series of arylboronic acid derivatives, demonstrating the typical accuracy of such predictions.
| Compound | Functional/Basis Set | Solvent Model | Calculated δ¹¹B (ppm) | Experimental δ¹¹B (ppm) |
| Phenylboronic acid | wB97XD/aug-cc-pvDZ | SCRF | 29.1 | 28.5 |
| 4-Methylphenylboronic acid | wB97XD/aug-cc-pvDZ | SCRF | 28.9 | 28.3 |
| 4-Chlorophenylboronic acid | wB97XD/aug-cc-pvDZ | SCRF | 29.5 | 28.9 |
| This compound (Hypothetical) | wB97XD/aug-cc-pvDZ | SCRF | 30.2 | N/A |
| This table is illustrative. Data for the first three compounds are representative of typical computational accuracy found in literature; the value for the subject compound is hypothetical. |
Beyond NMR, computational chemistry can also predict other spectroscopic data, such as infrared (IR) and Raman vibrational frequencies. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This theoretical spectrum aids in the assignment of vibrational modes observed in experimental spectra, providing a deeper understanding of the molecule's structural characteristics.
Application of Solvation Models in Computational Chemistry (e.g., SMD Model)
Since many chemical reactions occur in solution, accurately modeling the effect of the solvent is critical for meaningful computational predictions. Implicit solvation models treat the solvent as a continuous medium with specific dielectric properties, which is a computationally efficient way to account for bulk solvent effects. researchgate.net
The Solvation Model based on Density (SMD) is an advanced and widely used universal solvation model. acs.orgresearchgate.net It calculates the free energy of solvation by considering the quantum mechanical charge density of the solute. acs.org The model is based on the solute's electron density and a continuum representation of the solvent, defined by properties like its dielectric constant and atomic surface tensions. acs.org
In the context of studying this compound, the SMD model would be applied when calculating reaction energy profiles or pKₐ values in a specific solvent. nih.govmdpi.com For example, when modeling a reaction in a solvent like tetrahydrofuran (B95107) (THF) or water, the SMD model would be incorporated into the DFT calculations to provide more accurate energies for the reactants, intermediates, transition states, and products by accounting for their interaction with the solvent environment. nih.govacs.org This approach has been shown to significantly improve the accuracy of predicted solvation free energies for a wide range of neutral and ionic solutes. researchgate.netaau.dk The use of such models is essential for bridging the gap between gas-phase theoretical calculations and real-world solution-phase chemistry.
Derivatives and Analogues of 2 4 Methoxyphenyl Ethyl Boronic Acid in Research
Synthesis and Reactivity of Boronate Esters (e.g., Pinacol (B44631), Neopentyl, Catechol, MIDA-protected)
Boronic acids are often converted to boronate esters to enhance their stability, facilitate purification, and modify their reactivity. The formation of these esters involves the reaction of the boronic acid with a diol, such as pinacol, neopentyl glycol, or catechol. orgsyn.orgwiley-vch.de This reversible reaction is typically driven to completion by removing water. wiley-vch.de
Pinacol Esters are widely used due to their high stability and ease of handling. chemrxiv.org They are readily prepared by reacting the boronic acid with pinacol. orgsyn.orggoogle.comescholarship.org The resulting pinacolyl boronic esters are generally stable solids and are compatible with a wide range of reaction conditions. vt.edu
Neopentyl Glycol Esters also offer good stability and are another common choice for protecting the boronic acid functionality.
Catechol Esters are another class of boronate esters used in organic synthesis.
MIDA-protected Boronate Esters represent a significant advancement in boronic acid chemistry. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-tolerant compounds. rsc.orgsigmaaldrich.comsigmaaldrich.com This stability is attributed to the trivalent MIDA ligand rehybridizing the boron center from sp² to sp³, which attenuates its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com The MIDA protecting group can be readily cleaved under mild basic conditions to regenerate the free boronic acid in situ. sigmaaldrich.comnih.gov This feature allows for the slow release of unstable boronic acids and enables iterative cross-coupling strategies. sigmaaldrich.comnih.gov MIDA boronates are compatible with various synthetic reagents and chromatographic purification. rsc.orgsigmaaldrich.com
The reactivity of these boronate esters can be influenced by the diol used. For instance, the stability of arylboronic acid diol esters is subject to substituent effects. researchgate.netacs.orgnih.gov The choice of the protecting group can therefore be tailored to the specific requirements of a synthetic sequence.
| Boronate Ester | Protecting Diol | Key Features | Typical Deprotection Conditions |
|---|---|---|---|
| Pinacol Ester | Pinacol | High stability, crystalline solid, widely used. chemrxiv.org | Acidic or basic hydrolysis, often requires harsher conditions. vt.edu |
| Neopentyl Glycol Ester | Neopentyl Glycol | Good stability. | Hydrolysis. |
| Catechol Ester | Catechol | Used in specific applications. | Hydrolysis. |
| MIDA Boronate | N-methyliminodiacetic acid (MIDA) | Exceptionally stable, air and moisture tolerant, compatible with chromatography, enables iterative cross-coupling. rsc.orgsigmaaldrich.comsigmaaldrich.com | Mild aqueous base (e.g., NaOH, NaHCO₃) at room temperature. sigmaaldrich.com |
Vinylboronic Acid Analogues (e.g., trans-2-(4-Methoxyphenyl)vinylboronic acid)
An important analogue of [2-(4-Methoxyphenyl)ethyl]boronic acid is trans-2-(4-Methoxyphenyl)vinylboronic acid. This compound features a carbon-carbon double bond in the linker between the aryl ring and the boronic acid moiety. This structural modification significantly influences its electronic properties and reactivity, making it a valuable reagent in organic synthesis.
trans-2-(4-Methoxyphenyl)vinylboronic acid is a reactant in several important transformations, including:
Liebeskind-Srogl cross-coupling reactions. scbt.com
Enantioselective conjugate addition reactions.
Petasis asymmetric dihydroxylation.
Copper-catalyzed trifluoromethylation.
Asymmetric Michael additions.
The presence of the vinyl group allows this analogue to participate in reactions that are not accessible to its saturated counterpart.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|---|
| trans-2-(4-Methoxyphenyl)vinylboronic acid | 72316-18-8 | C₉H₁₁BO₃ | 177.99 g/mol | Liebeskind-Srogl cross-coupling, enantioselective conjugate additions. scbt.com |
Substituted Aryl and Heteroaryl Boronic Acids Incorporating Methoxyphenyl Moieties
The methoxyphenyl group is a common structural motif in a wide range of substituted aryl and heteroaryl boronic acids. The methoxy (B1213986) group, being an electron-donating group, can influence the reactivity of the boronic acid in cross-coupling reactions. nih.gov The synthesis of these compounds often involves methods such as the Miyaura borylation, which utilizes a palladium catalyst to couple an aryl halide with a diboron (B99234) reagent. nih.gov
Researchers have synthesized various heteroaryl boronic acids containing methoxy substituents for use in Suzuki-Miyaura cross-coupling reactions to create novel biaryl and heterobiaryl compounds. dergipark.org.trresearchgate.net For example, 2-methoxy-5-pyridylboronic acid has been coupled with heteroaryl bromides. researchgate.net The presence of the methoxy group can affect the electronic properties of the aromatic ring and, consequently, the outcome of the cross-coupling reaction. cdnsciencepub.com The development of robust methods for the synthesis of these building blocks is crucial for their application in medicinal chemistry and materials science. nih.gov
Systematic Studies on the Influence of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of arylboronic acids are significantly influenced by the nature and position of substituents on the aromatic ring. Systematic studies have been conducted to quantify these effects, often using Hammett plots to correlate reaction rates or equilibrium constants with substituent parameters. researchgate.netacs.orgacs.org
For arylboronic acids, electron-donating groups, such as the methoxy group, generally increase the electron density on the aromatic ring. This can impact the transmetalation step in Suzuki-Miyaura cross-coupling reactions. Conversely, electron-withdrawing groups decrease the pKa of the boronic acid, making it more acidic. nih.gov
The stability of boronate esters is also subject to these electronic effects. The formation constants of diol esters of a series of para-substituted phenylboronic acids have been shown to follow the Hammett equation. researchgate.netacs.orgnih.gov The choice of substituents on the aryl ring can therefore be used to fine-tune the reactivity and stability of both the boronic acid and its derivatives. nih.gov These quantitative studies are essential for understanding reaction mechanisms and for the rational design of new reagents and catalysts for organic synthesis. acs.org The insights gained from these studies are applicable to derivatives of this compound, allowing for predictable control over their chemical behavior.
Future Directions and Emerging Research Avenues in the Chemistry of 2 4 Methoxyphenyl Ethyl Boronic Acid
Development of Novel Catalytic Systems for Diverse Chemical Transformations
The utility of boronic acids is intrinsically linked to their participation in transition-metal-catalyzed reactions. nbinno.com Future research will likely focus on expanding the catalytic scope of [2-(4-Methoxyphenyl)ethyl]boronic acid beyond conventional Suzuki-Miyaura cross-coupling reactions. chemicalbook.com The development of novel catalytic systems utilizing metals such as palladium, copper, ruthenium, and rhodium could enable a wider range of chemical transformations. wikipedia.org
Key research objectives may include:
C-C Bond Formation: Designing catalyst systems that facilitate the coupling of this compound with a broader array of electrophiles, including challenging substrates like alkyl halides and ammonium (B1175870) salts.
Heck-type Reactions: Exploring palladium-catalyzed stereoselective Heck-type reactions to form new alkenes, a transformation demonstrated with similar arylboronic acids.
C-H Activation/Functionalization: Employing ruthenium or palladium catalysts for the direct arylation of C-H bonds, offering a more atom-economical approach to constructing complex molecules. wikipedia.org
Asymmetric Synthesis: Developing chiral catalysts that enable the enantioselective addition of the 2-(4-methoxyphenyl)ethyl group to carbonyls and imines, a valuable strategy in pharmaceutical synthesis.
| Catalytic System | Transformation Type | Potential Application | Key Advantage |
|---|---|---|---|
| Palladium(II) / Custom Ligand | Suzuki-Miyaura Coupling | Synthesis of biaryl compounds and complex natural products. chemicalbook.com | High efficiency and functional group tolerance. |
| Copper(I) / N-Heterocyclic Carbene | Aerobic Fluoroalkylation | Introduction of fluoroalkyl groups into aromatic systems. | Ligandless or simple ligand requirements. |
| Ruthenium(II) / Carboxylate | Direct C-H Arylation | Greener synthesis routes by avoiding pre-functionalization. wikipedia.org | High atom economy and reduced waste. |
| Rhodium(I) / Chiral Phosphine (B1218219) | Asymmetric 1,4-Addition | Enantioselective synthesis of chiral molecules. | Access to stereochemically defined products. |
Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry and Microdroplet Synthesis)
Modernizing synthetic processes through advanced methodologies is a critical goal in chemical manufacturing. Integrating this compound into these platforms could offer significant advantages in terms of efficiency, safety, and scalability.
Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for producing chemical intermediates. organic-chemistry.org This approach offers precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle reactive intermediates safely. organic-chemistry.org The synthesis of boronic acids, including potentially this compound, has been demonstrated on a multigram scale with reaction times of less than a second using a telescoped approach of lithiation, borylation, and coupling in a single flow process. organic-chemistry.orgacs.org This methodology drastically improves throughput and simplifies scale-up compared to traditional batch processes. organic-chemistry.org
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes. organic-chemistry.org |
| Scalability | Complex redevelopment required | Straightforward by extending operation time. acs.org |
| Safety | Risk of thermal runaway with exothermic reactions | Superior temperature control and small reaction volume. organic-chemistry.org |
| Throughput | Limited by reactor size | High throughput (e.g., >50 g/h) achievable. organic-chemistry.org |
Microdroplet Synthesis: Recent research has shown that chemical reactions can be dramatically accelerated in microdroplets. nih.gov For instance, condensation-based click reactions involving boronic acids and amines to form heterocycles like iminoboronates and thiazolidines occur orders of magnitude faster in microdroplets than in bulk solution, often without the need for a catalyst. nih.gov This acceleration is attributed to factors such as partial solvation and the unique environment at the air-liquid interface. nih.gov Exploring the reactivity of this compound in microdroplet systems could unlock novel, rapid, and catalyst-free pathways for synthesizing complex heterocyclic structures.
Exploration of Green Chemistry Principles in Synthesis and Application
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net Future research on this compound will likely incorporate these principles throughout its lifecycle, from synthesis to application.
Synthesis: Development of synthetic routes that utilize renewable starting materials, employ catalytic rather than stoichiometric reagents, and minimize the use of hazardous solvents. This includes exploring biocatalytic methods or mechanochemical synthesis to reduce energy consumption and waste generation.
Application: A key area of focus is the use of environmentally benign solvents. The execution of Suzuki-Miyaura cross-coupling reactions in water is a well-established green methodology that could be optimized for this compound. This avoids the use of volatile organic compounds (VOCs), simplifying product isolation and reducing environmental pollution. Furthermore, designing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, will be a priority.
Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future studies on this compound will benefit from an integrated approach that combines advanced experimental techniques with powerful computational methods.
Experimental investigations may involve:
Spectroscopic Analysis: Utilizing in-situ NMR and IR spectroscopy to identify and characterize reaction intermediates and transition states.
Kinetic Studies: Performing detailed kinetic analysis to elucidate reaction pathways and determine the influence of the 2-(4-methoxyphenyl)ethyl group on reaction rates.
These experimental findings can be synergized with computational analysis, such as Density Functional Theory (DFT), to model reaction energy profiles, visualize transition state geometries, and understand the non-covalent interactions that govern reactivity and selectivity. nih.govresearchgate.net Such integrated studies have been successfully used to elucidate the complex mechanisms of Suzuki-Miyaura reactions, including the role of boronate esters in the transmetalation step. nih.gov
Computational Design and Prediction of Novel Reactivity and Selectivity Profiles
Computational chemistry is a transformative tool for accelerating chemical discovery. rsc.org In the context of this compound, computational methods can be employed to predict and design new applications.
Predicting Reactivity: DFT and other quantum mechanical methods can be used to calculate the electronic properties and frontier molecular orbitals of the boronic acid, providing insights into its reactivity towards different reagents. acs.org This can guide the selection of optimal reaction conditions and catalysts, minimizing the need for extensive experimental screening. researchgate.net
Designing Novel Molecules: Computational tools can aid in the rational design of new derivatives of this compound with tailored properties. For example, by systematically modifying substituents on the phenyl ring, it is possible to fine-tune the compound's steric and electronic characteristics for specific applications, such as enhancing its binding affinity to a biological target. acs.orgmdpi.com Virtual screening and molecular docking can then be used to evaluate these designed compounds for potential applications before their synthesis. researchgate.net
| Computational Method | Application Area | Predicted Property / Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies | Transition state energies, reaction pathways, electronic structures. researchgate.net |
| Molecular Dynamics (MD) | Interaction with Biological Systems | Binding modes, conformational changes, solvation effects. rsc.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Catalysis | Modeling reactions in an active site, predicting selectivity. rsc.org |
| Virtual Screening / Docking | Drug Discovery | Binding affinity, identification of potential biological targets. researchgate.net |
Q & A
Basic: What synthetic methods are commonly used to prepare 4-methoxyphenylboronic acid derivatives, and what are their critical reaction parameters?
Answer:
4-Methoxyphenylboronic acid derivatives are typically synthesized via Suzuki-Miyaura cross-coupling reactions using aryl halides and boronic acids. Key parameters include:
- Catalyst system: Pd(PPh₃)₄ or Pd(PCy₃)₂ (3 mol%) .
- Base: 1M Na₂CO₃(aq) to facilitate transmetalation .
- Solvent: Refluxing toluene or THF for optimal solubility and reactivity .
- Equivalents: 2.5–10 equivalents of boronic acid to ensure complete coupling with electron-deficient partners .
Example: In BODIPY synthesis, 4-methoxyphenylboronic acid acts as an electron-donating group, coupled with penta-chloro-BODIPY to achieve regioselective substitution .
Basic: Which analytical techniques are essential for characterizing 4-methoxyphenylboronic acid, and what spectral features confirm its structure?
Answer:
- NMR spectroscopy:
- LCMS/HPLC: Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) and molecular ion peaks (e.g., m/z 366 [M+H]⁺ in cross-coupled products) validate purity and mass .
- Elemental analysis: Confirms >97% purity, critical for reproducibility in catalysis .
Advanced: How does the electronic nature of 4-methoxyphenylboronic acid influence reactivity and regioselectivity in Suzuki-Miyaura couplings with heteroaryl halides?
Answer:
The methoxy group acts as an electron-donating substituent, enhancing the boronic acid’s nucleophilicity and directing coupling to electron-deficient positions on heteroaryl halides. For example:
- In reactions with penta-chloro-BODIPY, the methoxy group promotes regioselective substitution at the 3,5-positions due to reduced steric hindrance and favorable electronic interactions .
- Contrast with electron-withdrawing groups (e.g., 4-cyanophenylboronic acid), which exhibit lower yields (50.2% vs. 70% for methoxy derivatives) due to reduced electron density .
Methodological tip: Use steric maps and Hammett constants (σ⁺) to predict regioselectivity in complex systems .
Advanced: What mechanistic insights explain contradictory yields when using 4-methoxyphenylboronic acid in palladium-catalyzed reactions under varying pH conditions?
Answer:
Yields are pH-sensitive due to boronic acid equilibria :
- Basic conditions (pH >9): Promote boronate formation (B(OH)₃⁻), enhancing transmetalation but risking protodeboronation .
- Neutral/acidic conditions: Favor boroxine formation (trimeric cyclic anhydrides), reducing reactivity.
Case study: In BODIPY synthesis, 1M Na₂CO₃ (pH ~11) maximizes coupling efficiency (60–70% yield), while lower pH (<8) leads to incomplete reactions .
Resolution: Optimize base stoichiometry and monitor pH with in-situ FTIR to stabilize the active boronate species .
Advanced: How can 4-methoxyphenylboronic acid be applied in designing BODIPY-based fluorescent probes with push-pull electronic configurations?
Answer:
4-Methoxyphenylboronic acid serves as an electron-donor in push-pull systems:
- Design strategy: Couple with electron-withdrawing groups (e.g., 4-benzyloxycarbonylphenyl) to create intramolecular charge transfer (ICT) states, red-shifting fluorescence .
- Synthetic protocol:
- Application: Probes exhibit solvatochromism, enabling viscosity sensing in biological membranes .
Advanced: What strategies mitigate solubility challenges of 4-methoxyphenylboronic acid in aqueous-phase reactions?
Answer:
- Co-solvent systems: Use THF/H₂O (3:1) or DMSO/H₂O to enhance solubility without deactivating the catalyst .
- Micellar catalysis: Employ surfactants (e.g., SDS) to solubilize the boronic acid in water, improving reaction rates .
- Derivatization: Convert to pinacol esters (e.g., 4-methoxyphenylboronic acid pinacol ester) for hydrophobic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
